(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazin-4-amine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the deprotonation of 2-cyanopyrrole using a strong base such as sodium hydride (NaH). This is followed by N-amination using an in-situ prepared chloramine solution and subsequent reaction with ethyl acetate to form the desired compound .
Industrial Production Methods
For industrial-scale production, continuous flow processes have been developed. These processes utilize in-situ chloramine synthesis and soluble bases like potassium tert-butoxide (KOtBu) to facilitate the amination step. The multi-step continuous flow method includes chemical reactions, extraction, and separation, providing a feasible approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyvinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives.
Scientific Research Applications
(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antiviral properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of (Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. It acts by inhibiting the activity of certain enzymes, such as PI3Kδ, which plays a crucial role in inflammatory and immune responses . By inhibiting PI3Kδ, the compound can reduce inflammation and modulate immune responses, making it a potential candidate for treating autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
7-(3-(Piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine: A potent and selective PI3Kδ inhibitor with similar biological activities.
Pyrrolo[2,1-f][1,2,4]triazin-4-amine: The parent compound with a broad range of biological activities.
Uniqueness
(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its ethoxyvinyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its potential as a versatile building block for synthesizing various bioactive compounds.
Properties
Molecular Formula |
C10H12N4O |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
6-[(Z)-2-ethoxyethenyl]pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C10H12N4O/c1-2-15-4-3-8-5-9-10(11)12-7-13-14(9)6-8/h3-7H,2H2,1H3,(H2,11,12,13)/b4-3- |
InChI Key |
HLUKCRKGJLMGGD-ARJAWSKDSA-N |
Isomeric SMILES |
CCO/C=C\C1=CN2C(=C1)C(=NC=N2)N |
Canonical SMILES |
CCOC=CC1=CN2C(=C1)C(=NC=N2)N |
Origin of Product |
United States |
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